molecular formula C12H12Cl2N4OS2 B4839725 1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B4839725
M. Wt: 363.3 g/mol
InChI Key: VFRSAYSIZJBKDT-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a dichlorophenyl group and a thiadiazole ring, contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4OS2/c1-2-5-20-12-18-17-11(21-12)16-10(19)15-9-4-3-7(13)6-8(9)14/h3-4,6H,2,5H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRSAYSIZJBKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichlorophenyl isocyanate with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of a dichlorophenyl group and a thiadiazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
1-(2,4-Dichlorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

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